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Compound of Interest

Compound Name:
4-Chlorothiazolo[5,4-c]pyridin-2-

amine

CAS No.: 1439824-01-7

Cat. No.: B1430430

Get Quote

Chemical Identity & Structural Logic
This compound is a critical fused bicyclic heterocyclic scaffold, often employed as an

intermediate in the synthesis of kinase inhibitors (e.g., c-Met, CDK) and Factor Xa inhibitors. Its

reactivity profile is defined by the electron-deficient pyridine ring fused to the electron-rich

thiazole amine.

IUPAC Name: 4-Chlorothiazolo[5,4-c]pyridin-2-amine[1]

CAS Registry Number: 1439824-01-7[1][2][3][4][5]

Molecular Formula:

[2][3]

Molecular Weight: 185.63 g/mol [3][4]

SMILES:Nc1nc2c(Cl)cncc2s1 (Note: Isomer specific)
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Structural Visualization
The following diagram illustrates the core connectivity and numbering scheme used for NMR

assignment.
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Caption: Structural connectivity of the [5,4-c] fused system. Note that in this specific isomer, the

Chlorine is located at position 4, adjacent to the bridgehead, creating a steric environment

distinct from the [4,5-c] isomer.

NMR Spectral Specifications
The

NMR spectrum of 4-chlorothiazolo[5,4-c]pyridin-2-amine is characterized by a lack of
proton-proton coupling between the aromatic ring protons due to the positioning of the
heteroatoms and the chlorine substituent. The spectrum is relatively simple but highly
diagnostic.

Experimental Conditions
Solvent: DMSO-

(Deuterated Dimethyl Sulfoxide)

Frequency: 400 MHz / 500 MHz
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Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm)

Temperature: 298 K

NMR Data Table
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Interpretation & Causality
The H-7 Singlet: This proton is located at position 7 (derived from the C2 position of the

original pyridine precursor). It is flanked by the electronegative pyridine nitrogen (N6) and the

thiazole sulfur bridgehead. This "double alpha" effect causes significant deshielding, pushing

the shift downfield to ~8.9 ppm.

The H-5 Singlet: Located at position 5, this proton is adjacent to the Chlorine atom at C4 and

the Nitrogen at N6. While also deshielded, the steric crowding of the chlorine atom often

prevents significant coupling with H-7 (para-like relationship), resulting in a sharp singlet.

Absence of Coupling: Unlike unsubstituted thiazolopyridines which show characteristic

doublets (

Hz), the 4-chloro substitution eliminates the vicinal proton, collapsing the aromatic region into
two distinct singlets.

Synthesis & Purification Workflow
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The synthesis of the [5,4-c] isomer requires specific regiochemical control, typically starting

from 4-amino-3,5-dichloropyridine. The "Kaufman-type" cyclization is the industry standard for

ensuring the correct fusion.

Protocol: Oxidative Cyclization
Reagents: 4-Amino-3,5-dichloropyridine, Potassium Thiocyanate (KSCN), Bromine (

), Acetic Acid (AcOH).

Preparation: Dissolve 4-amino-3,5-dichloropyridine (1.0 eq) in glacial acetic acid.

Thiocyanation: Add KSCN (2.0 - 3.0 eq) to the solution.

Cyclization: Dropwise addition of Bromine (

, 1.0 - 1.2 eq) in AcOH at low temperature (< 10°C) to control the exotherm.

Heating: Allow the mixture to warm to room temperature, then reflux (80-100°C) for 2-4

hours. The amine attacks the activated thiocyanate, followed by intramolecular nucleophilic

aromatic substitution (

) displacing the Chlorine at position 3.

Quenching: Pour reaction mixture onto crushed ice/water. Neutralize with

or

to pH 8-9.

Isolation: The product precipitates as a yellow/tan solid. Filter and wash with water.

Purification Logic
Crude Purity: Often >85% due to the specific displacement of the 3-Cl.

Recrystallization: Ethanol or DMF/Water is preferred.

Impurity Alert: Watch for the regioisomer (thiazolo[4,5-c]) if the starting material was not

isomerically pure (e.g., if 3-amino-4-chloropyridine was present).
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Caption: Oxidative cyclization workflow. The critical step is the displacement of the 3-chloro

substituent by the sulfur nucleophile.

Quality Control & Handling
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible

to oxidation over long periods.

Solubility: Poor solubility in DCM/Hexanes. Soluble in DMSO, DMF, and hot alcohols.

LC-MS Signature: Expect

peak at 186/188 (3:1 ratio due to Chlorine isotopes).

References
Synthesis of Thiazolo[5,4-c]pyridines:Journal of Heterocyclic Chemistry. "Regioselective

synthesis of thiazolo[5,4-c]pyridine derivatives via oxidative cyclization."

Structural Confirmation (Analogous Systems):Journal of Medicinal Chemistry. "Discovery of

Thiazolopyridine Inhibitors."

Commercial Reference & CAS Verification: Fluorochem / PubChem Entry for CAS 1439824-

01-7.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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